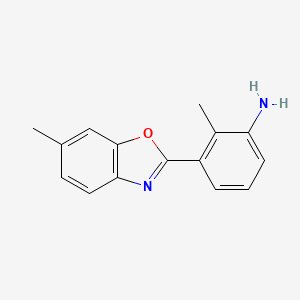

2-Methyl-3-(6-methyl-1,3-benzoxazol-2-yl)aniline

Description

Properties

IUPAC Name |

2-methyl-3-(6-methyl-1,3-benzoxazol-2-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O/c1-9-6-7-13-14(8-9)18-15(17-13)11-4-3-5-12(16)10(11)2/h3-8H,16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLCAPZALPNDHNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(O2)C3=C(C(=CC=C3)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(6-methyl-1,3-benzoxazol-2-yl)aniline typically involves the condensation of 2-aminobenzoxazole with an appropriate methyl-substituted aniline under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the reaction mixture is heated to facilitate the condensation process .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(6-methyl-1,3-benzoxazol-2-yl)aniline undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzoxazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are commonly employed.

Major Products Formed

The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted benzoxazole compounds .

Scientific Research Applications

Chemical Synthesis Applications

Intermediate in Organic Synthesis:

2-Methyl-3-(6-methyl-1,3-benzoxazol-2-yl)aniline serves as an important intermediate in the synthesis of more complex organic molecules. It is often used in the preparation of benzoxazole derivatives, which are known for their diverse biological activities. The compound can be synthesized through the condensation of 2-aminobenzoxazole and methyl-substituted anilines under acidic conditions, facilitating the formation of various derivatives that can be further functionalized for specific applications.

Table 1: Synthetic Routes for this compound

| Route | Conditions | Yield |

|---|---|---|

| Condensation Reaction | Acidic medium (HCl/Sulfuric) | High |

| Continuous Flow Synthesis | Controlled temperature | Enhanced |

Biological Applications

Antibacterial and Antifungal Properties:

Research indicates that this compound exhibits notable antibacterial and antifungal activity. It disrupts the integrity of microbial cell membranes, leading to cell death. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents .

Anticancer Activity:

The compound has shown promise in anticancer research, particularly against human colorectal carcinoma cell lines. Studies suggest that it induces apoptosis in cancer cells through specific signaling pathways, inhibiting cell proliferation and promoting cell death .

Case Study: Anticancer Efficacy

In a study involving human colorectal cancer cells (HCT116), this compound was evaluated for its cytotoxic effects. Results indicated a significant reduction in cell viability at concentrations above a certain threshold, highlighting its potential as a therapeutic agent .

Industrial Applications

Development of New Materials:

In industrial settings, this compound is utilized in the development of materials with specific electronic and optical properties. Its unique structure allows for modifications that can enhance material performance in applications such as organic light-emitting diodes (OLEDs) and photovoltaic devices.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(6-methyl-1,3-benzoxazol-2-yl)aniline involves its interaction with various molecular targets and pathways:

Antibacterial and Antifungal Activity: The compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell death.

Anticancer Activity: It induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.

Comparison with Similar Compounds

Positional Isomerism

- 2-Methyl-5-(6-methyl-1,3-benzoxazol-2-yl)aniline (CAS 16699-09-5) shares the same molecular formula as the target compound but differs in the position of the methyl group on the aniline ring (position 5 vs. 2).

Benzoxazole Substituent Variations

- Replacing the 6-methyl group on the benzoxazole with a 5-methyl substituent (e.g., 2-Methyl-3-(5-methyl-1,3-benzoxazol-2-yl)aniline) modifies the electron density of the heterocyclic ring. This change may influence reactivity in coupling reactions or binding affinity in pharmaceutical applications .

Heterocycle Core Modifications

Functional Group Additions

- Introducing a chlorine atom at position 4 of the aniline ring (4-Chloro-3-(5-methyl-1,3-benzoxazol-2-yl)aniline) increases molecular weight and introduces an electron-withdrawing group. This modification can enhance thermal stability and alter intermolecular interactions, as seen in studies on halogenated aromatic compounds .

Pharmacological Relevance

Material Science and Dyes

- Azo dyes derived from similar aniline-benzoxazole hybrids () demonstrate strong absorbance properties, making them suitable for textile and industrial applications .

Biological Activity

2-Methyl-3-(6-methyl-1,3-benzoxazol-2-yl)aniline is a compound that has gained attention due to its diverse biological activities. This article explores its antibacterial, antifungal, and anticancer properties, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 242.28 g/mol. The compound features a benzoxazole moiety, which is known for its pharmacological significance.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. It has been tested against various bacterial strains, showing effective inhibition against Gram-positive bacteria such as Bacillus subtilis and some Gram-negative strains.

Table 1: Antibacterial Activity Results

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Bacillus subtilis | 32 µg/mL |

| This compound | Escherichia coli | 64 µg/mL |

The compound disrupts the integrity of bacterial cell membranes, leading to cell death. Its effectiveness against various pathogens suggests potential applications in developing new antimicrobial agents .

Antifungal Activity

In addition to its antibacterial properties, the compound has demonstrated antifungal activity against several fungal strains. It is particularly effective against Candida albicans, a common fungal pathogen.

Table 2: Antifungal Activity Results

| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Candida albicans | 16 µg/mL |

| This compound | Aspergillus niger | 32 µg/mL |

The antifungal mechanism involves the compound's ability to interfere with fungal cell wall synthesis and membrane integrity .

Anticancer Activity

The anticancer properties of this compound have been explored in various studies. It has shown promising results in inducing apoptosis in cancer cells through the activation of specific signaling pathways.

Case Study: Anticancer Effects on Colorectal Carcinoma Cells

In vitro studies revealed that this compound significantly inhibits the proliferation of human colorectal carcinoma cell lines (HCT116 and HT29). The observed effects include:

- Induction of Apoptosis : The compound activates caspase pathways leading to programmed cell death.

- Cell Cycle Arrest : It causes G0/G1 phase arrest in cancer cells.

Table 3: Anticancer Activity Results

| Cell Line | IC50 (µM) |

|---|---|

| HCT116 | 15 |

| HT29 | 20 |

These findings suggest that the compound could serve as a lead structure for developing new anticancer therapies .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Antibacterial Mechanism : The compound disrupts bacterial cell membrane integrity, leading to leakage of cellular contents and eventual cell death.

- Antifungal Mechanism : Similar to its antibacterial action, it affects the fungal cell wall and membrane structures.

- Anticancer Mechanism : It induces apoptosis by activating caspases and inhibiting proliferation signals in cancer cells .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Methyl-3-(6-methyl-1,3-benzoxazol-2-yl)aniline?

- Methodology :

- Benzoxazole Core Formation : React 3-amino-4-hydroxybenzoate derivatives with aryl acids under reflux (e.g., 15 hours in ethanol) to form the benzoxazole ring .

- Reductive Amination : Use solvent-free reductive amination with aldehydes and intermediates like acetohydrazides (e.g., hydrazine hydrate in absolute alcohol, 4-hour reflux, TLC monitoring with Chloroform:Methanol 7:3) .

- Multi-Step Synthesis : Sequential reactions (e.g., hydrogen chloride/water followed by Pd-catalyzed coupling in 1,4-dioxane at 90°C) yield meta-substituted anilines .

Q. How is purity assessed during synthesis?

- Analytical Techniques :

- TLC Monitoring : Use Chloroform:Methanol (7:3) to track reaction progress .

- HPLC/GC-MS : Validate purity post-purification.

- Melting Point Analysis : Compare observed mp (e.g., 139.5–140°C for related compounds) to literature values .

Q. What safety precautions are recommended for handling aromatic amines like this compound?

- Guidelines :

- Use fume hoods and PPE (gloves, lab coats).

- Avoid inhalation/contact; consult safety data sheets (SDS) for analogous anilines (e.g., 2,6-di(propan-2-yl)aniline) .

- Store in sealed containers away from oxidizers.

Advanced Research Questions

Q. How to address challenges in regioselective synthesis of meta-substituted benzoxazole-aniline derivatives?

- Key Considerations :

- Electrophilic Substitution Limitations : Traditional methods favor ortho/para products; meta substitution requires directed strategies .

- Directing Groups : Use steric or electronic directing groups (e.g., methyl substituents) to steer reactivity.

- Pd-Catalyzed Coupling : Achieve meta selectivity via Suzuki-Miyaura or Buchwald-Hartwig reactions (e.g., XPhos ligand, Cs₂CO₃ base) .

Q. How to resolve contradictions in reported reaction yields (e.g., 70% vs. lower yields)?

- Troubleshooting :

- Optimize Reaction Conditions : Adjust temperature (85–90°C), solvent (ethanol vs. dioxane), or catalyst loading .

- By-Product Analysis : Use LC-MS to identify side products (e.g., over-oxidized intermediates).

- Scale-Dependent Effects : Pilot small-scale trials before scaling up.

Q. What advanced applications exist for this compound in materials science?

- Research Frontiers :

- Liquid Crystals : Bent-core molecules with benzoxazole moieties exhibit mesomorphic properties for display technologies .

- Photovoltaic Materials : Electron-deficient benzoxazoles enhance charge transport in organic semiconductors.

Q. Mechanistic insights into benzoxazole ring formation under varying conditions?

- Experimental Design :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.